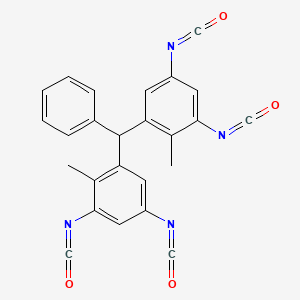![molecular formula C18H37NO2 B12570789 1-[3-(Decyloxy)propyl]piperidin-4-OL CAS No. 192512-12-2](/img/structure/B12570789.png)
1-[3-(Decyloxy)propyl]piperidin-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Decyloxy)propyl]piperidin-4-OL is a chemical compound belonging to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities.
准备方法
The synthesis of 1-[3-(Decyloxy)propyl]piperidin-4-OL typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yields and purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scalability and cost-effectiveness .
化学反应分析
1-[3-(Decyloxy)propyl]piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
科学研究应用
1-[3-(Decyloxy)propyl]piperidin-4-OL has been explored for various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: The compound has shown potential in biological studies, particularly in the modulation of receptor activities.
作用机制
The mechanism of action of 1-[3-(Decyloxy)propyl]piperidin-4-OL involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV into host cells. This interaction prevents the virus from infecting the cells, thereby inhibiting its replication and spread . The compound’s structure allows it to form strong interactions with the receptor, making it an effective inhibitor.
相似化合物的比较
1-[3-(Decyloxy)propyl]piperidin-4-OL can be compared with other piperidine derivatives, such as:
1-[3-(Octyloxy)propyl]piperidin-4-OL: Similar in structure but with a shorter alkyl chain, which may affect its biological activity and solubility.
1-[3-(Dodecyloxy)propyl]piperidin-4-OL: With a longer alkyl chain, this compound may exhibit different pharmacokinetic properties.
1-[3-(Hexyloxy)propyl]piperidin-4-OL: Another variant with a shorter alkyl chain, potentially leading to variations in its interaction with molecular targets
These comparisons highlight the uniqueness of this compound in terms of its balance between hydrophobicity and biological activity, making it a valuable compound for further research and development.
属性
CAS 编号 |
192512-12-2 |
|---|---|
分子式 |
C18H37NO2 |
分子量 |
299.5 g/mol |
IUPAC 名称 |
1-(3-decoxypropyl)piperidin-4-ol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-16-21-17-10-13-19-14-11-18(20)12-15-19/h18,20H,2-17H2,1H3 |
InChI 键 |
IVEMDROEWNWIRM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOCCCN1CCC(CC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)
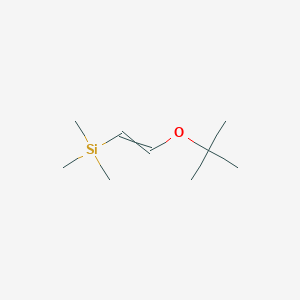
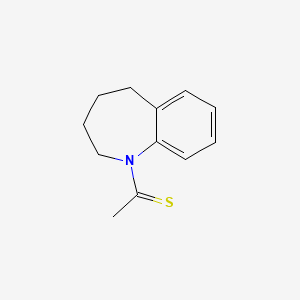
![Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate](/img/structure/B12570744.png)
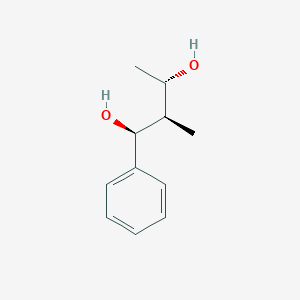
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)
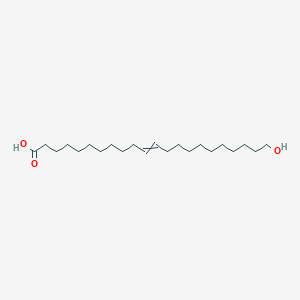

![2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]](/img/structure/B12570782.png)
![5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B12570785.png)
